molecular formula C22H23FN4O2S B12133202 3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12133202
M. Wt: 426.5 g/mol
InChI Key: BXOBWURUZIAQKF-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, and a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the pyrroloquinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl and sulfonyl groups is usually accomplished through electrophilic aromatic substitution reactions. The final step involves the attachment of the hexyl group, which can be achieved through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • 3-[(4-methoxyphenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • 3-[(4-chlorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Uniqueness

What sets 3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine apart from similar compounds is the presence of the fluorophenyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom’s electronegativity and size can affect the compound’s interactions with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.

Properties

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-hexylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H23FN4O2S/c1-2-3-4-7-14-27-21(24)20(30(28,29)16-12-10-15(23)11-13-16)19-22(27)26-18-9-6-5-8-17(18)25-19/h5-6,8-13H,2-4,7,14,24H2,1H3

InChI Key

BXOBWURUZIAQKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)F)N

Origin of Product

United States

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